1-Propanone, 1,1'-(1,4-phenylene)bis[3-(dimethylamino)-
Description
The compound 1-Propanone, 1,1'-(1,4-phenylene)bis[3-(dimethylamino)- is a bis-propanone derivative featuring a 1,4-phenylene core linked to two propanone moieties substituted with dimethylamino groups at the 3-position. These analogs often exhibit diverse applications, including medicinal chemistry (e.g., serotonin receptor ligands, antidepressants) and industrial uses (e.g., polymer precursors, dyes) .
Properties
CAS No. |
112169-33-2 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[4-[3-(dimethylamino)propanoyl]phenyl]propan-1-one |
InChI |
InChI=1S/C16H24N2O2/c1-17(2)11-9-15(19)13-5-7-14(8-6-13)16(20)10-12-18(3)4/h5-8H,9-12H2,1-4H3 |
InChI Key |
XHZSGPPAOYRXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C(=O)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Propanone Core
A Grignard reagent approach, as demonstrated in the synthesis of Tapentadol intermediates, offers a pathway to construct the propanone backbone. For example, reacting ethylmagnesium bromide with a diaryl ketone precursor introduces alkyl groups adjacent to the carbonyl:
$$
\text{Ar-C(=O)-R + RMgX → Ar-C(-O-Mg-X)-R-R'}
$$
In the cited patent, (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone underwent Grignard addition with ethylmagnesium bromide in tetrahydrofuran (THF), yielding a secondary alcohol intermediate. Subsequent oxidation or dehydration could regenerate the ketone.
Amination via Nucleophilic Substitution
Introducing dimethylamino groups may involve halogenated intermediates. For instance, bromination of the propanone’s β-carbon followed by displacement with dimethylamine:
$$
\text{Ar-C(=O)-CH₂Br + (CH₃)₂NH → Ar-C(=O)-CH₂N(CH₃)₂}
$$
This method mirrors steps in CN102584744B, where sodium borohydride reduced ketones to alcohols before bromination with phosphorus tribromide.
Mannich Reaction for Amino-Ketone Assembly
The Mannich reaction, which condenses amines, aldehydes, and ketones, could directly install dimethylamino groups. Using 1,4-diacetylbenzene as a substrate:
$$
\text{Ar-(COCH₃)₂ + 2 (CH₃)₂NH + 2 HCHO → Ar-[C(=O)-CH₂-N(CH₃)₂]₂}
$$
This one-pot method requires acidic conditions (e.g., HCl) and elevated temperatures. However, competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl halides or boronates can couple with pre-functionalized propanone units. For example:
$$
\text{Ar-B(OH)₂ + Br-CH₂-C(=O)-CH₂-N(CH₃)₂ → Ar-CH₂-C(=O)-CH₂-N(CH₃)₂}
$$
The patent CN102584744B utilized dichlorobis(triphenylphosphine)palladium(II) to mediate couplings between brominated cyclohexyl derivatives and boronic acids. Similar conditions (80°C, glycol dimethyl ether/water/ethanol solvent) could apply here.
Ullmann Coupling
Copper-catalyzed coupling of aryl halides with amine-containing propanones might achieve the target structure:
$$
\text{Ar-I + H₂N-CH₂-C(=O)-CH₂-N(CH₃)₂ → Ar-CH₂-C(=O)-CH₂-N(CH₃)₂}
$$
This method demands high temperatures (>100°C) and ligands like 1,10-phenanthroline.
Reductive Amination Pathways
Reductive amination of diketones with dimethylamine offers a streamlined route:
$$
\text{Ar-(CO-CH₂-CHO)₂ + 4 (CH₃)₂NH + 4 H₂ → Ar-(CO-CH₂-N(CH₃)₂)₂}
$$
Sodium cyanoborohydride or hydrogen gas with Raney nickel could drive this reaction.
Comparative Analysis of Methods
Experimental Optimization and Characterization
Reaction Solvents
Chemical Reactions Analysis
1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Bis-Propanone and Related Compounds
Key Observations
Substituent Effects on Reactivity and Bioactivity The dimethylamino groups in the target compound may increase solubility in polar solvents compared to methyl or hydroxy-substituted analogs like the trihydroxy-phenylene derivative (C₁₄H₁₈O₅) . RS 39604 demonstrates that electron-withdrawing groups (e.g., sulfonamide) and aromatic substituents enhance pharmacological targeting (e.g., 5-HT₄ receptor affinity) . In contrast, the dimethylamino groups in the target compound could favor interactions with enzymes or receptors requiring cationic or hydrogen-bonding motifs.
Thermal and Physical Properties The trihydroxy-phenylene analog (CAS 3133-29-7) has a predicted boiling point of 404.9±45.0 °C and density of 1.241±0.06 g/cm³, suggesting moderate thermal stability . The target compound’s dimethylamino groups may lower melting points due to reduced crystallinity compared to hydroxy derivatives.
Pharmacological Potential Bupropion Hydrochloride (C₁₃H₁₈ClNO·HCl), a mono-propanone antidepressant, highlights the role of halogenated aromatic rings and tertiary amines in central nervous system activity .
Industrial and Synthetic Applications Polyketide decalin derivatives (e.g., compound 8 in ) with 3-oxopropanol side chains show weak aldose reductase inhibition . The target compound’s dimethylamino groups might modify such activity, but further testing is required.
Biological Activity
1-Propanone, 1,1'-(1,4-phenylene)bis[3-(dimethylamino)- (CAS No. 112169-33-2) is a synthetic compound characterized by its unique chemical structure that includes a phenylene group and two dimethylamino moieties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors.
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.37 g/mol
- IUPAC Name : 3-(dimethylamino)-1-[4-[3-(dimethylamino)propanoyl]phenyl]propan-1-one
- InChI Key : XHZSGPPAOYRXKQ-UHFFFAOYSA-N
The biological activity of 1-Propanone, 1,1'-(1,4-phenylene)bis[3-(dimethylamino)- is primarily attributed to its ability to interact with various enzymes and receptors. The dimethylamino groups enhance its binding affinity to these targets, influencing several biochemical pathways. Notably, the compound may exhibit effects similar to other dimethylamino-containing compounds, which are often involved in neurotransmitter modulation and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound may possess a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible applications in cancer therapy.
- Neuropharmacological Effects : The dimethylamino groups suggest potential interactions with neurotransmitter systems, warranting further exploration into its neuropharmacological effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various derivatives of propanone compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that structural modifications could enhance efficacy .
- Cytotoxicity Assay :
- Neuropharmacological Evaluation :
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-Propanone, comparisons can be made with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethanolamine | Simple amine structure | Moderate antimicrobial activity |
| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde with dimethylamino group | Known for its role in organic synthesis and potential anticancer properties |
| N,N-Dimethylaniline | Aniline derivative | Exhibits neurotoxic effects and is used as an industrial chemical |
The unique combination of the phenylene and dimethylamino groups in 1-Propanone contributes to its distinct biological properties compared to these similar compounds.
Q & A
Q. Table 1: Example Solvent Systems for Synthesis
| Solvent | Role | Purity Impact |
|---|---|---|
| DMF | Polar aprotic, high bp | Enhances reaction yield |
| THF | Moderate polarity | Facilitates coupling |
| Ethanol | Recrystallization | Removes unreacted salts |
Basic: How can structural integrity be confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic techniques:
- 1H NMR : Look for singlet peaks at δ 2.2–2.5 ppm (dimethylamino protons) and aromatic protons (δ 6.8–7.5 ppm) from the phenylene group. Compare with NIST data for 1-phenylpropanone (δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) should show molecular ion peaks matching the molecular weight (calc. for C₁₆H₂₂N₂O₂: 274.3 g/mol). Reference EPA/NIH spectral libraries for fragmentation patterns of similar propanones (e.g., 1-Propanone, 1-cyclopropyl- ).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O) at ~1700 cm⁻¹ and dimethylamino (C-N) at ~2800 cm⁻¹.
Advanced: What strategies resolve discrepancies in reported synthetic yields for bis-propanone derivatives?
Methodological Answer:
Contradictions in yields often arise from reaction conditions (e.g., temperature, catalyst loadings). Systematic optimization via Design of Experiments (DOE) is advised:
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Temperature Gradients : Vary from 60°C to 120°C to identify optimal exothermic control.
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation. For example, NIST’s MS data for 1-(dimethylamino)-2-propanone highlights fragmentation patterns to validate intermediates .
Advanced: How do dimethylamino groups influence coordination chemistry or material applications?
Methodological Answer:
The dimethylamino groups act as Lewis bases, enabling coordination with transition metals (e.g., Cu²⁺, Pd⁰). Applications include:
- Metal-Organic Frameworks (MOFs) : The phenylene spacer provides rigidity, while dimethylamino groups anchor metal nodes. Similar bis-imine compounds show MOF stability up to 300°C .
- Catalysis : Palladium complexes of dimethylamino ligands enhance cross-coupling reactions (e.g., Suzuki-Miyaura). Reference analogous propanone derivatives in ligand design .
Q. Table 2: Example Coordination Properties
| Metal Ion | Binding Site | Application |
|---|---|---|
| Cu²⁺ | Dimethylamino N | Redox-active catalysts |
| Pd⁰ | Carbonyl O | Cross-coupling reactions |
Basic: What are critical storage and stability considerations?
Methodological Answer:
- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent oxidation of dimethylamino groups.
- Solubility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic conditions. Avoid prolonged exposure to light .
Advanced: How can computational methods predict electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- HOMO-LUMO Gaps : Predict reactivity (e.g., electron-rich phenylene moieties).
- Charge Distribution : Dimethylamino groups show localized electron density, critical for ligand design. PubChem’s structural data for ethanone derivatives (e.g., 1,1'-(4-hydroxy-1,3-phenylene)bis-ethanone) provide validation benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
